Cas no 61191-92-2 (6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one)

6-Fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated tetrahydronaphthalenone derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a fluorine substituent at the 6-position and a methyl group at the 4-position, which may enhance its reactivity and selectivity in chemical transformations. The compound's partially saturated naphthalene core offers a balance of stability and versatility, making it a valuable intermediate for the development of bioactive molecules or functional materials. Its well-defined molecular framework allows for precise modifications, enabling researchers to explore structure-activity relationships. The presence of fluorine can improve metabolic stability and binding affinity in medicinal chemistry applications.
6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one structure
61191-92-2 structure
Product name:6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
CAS No:61191-92-2
MF:C11H11OF
MW:178.20284
CID:489025
PubChem ID:71398406

6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-4-methyl-
    • 6-fluoro-4-methyl-3,4-dihydro-2H-naphthalen-1-one
    • 6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
    • DTXSID20819833
    • EN300-1456507
    • 6-Fluoro-4-methyl-3,4-dihydronaphthalen-1(2H)-one
    • 61191-92-2
    • Inchi: InChI=1S/C11H11FO/c1-7-2-5-11(13)9-4-3-8(12)6-10(7)9/h3-4,6-7H,2,5H2,1H3
    • InChI Key: VZKARWFDKDKTBU-UHFFFAOYSA-N
    • SMILES: CC1CCC(=O)C2=C1C=C(C=C2)F

Computed Properties

  • Exact Mass: 178.07943
  • Monoisotopic Mass: 178.079393132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 2.5

Experimental Properties

  • PSA: 17.07

6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1456507-1.0g
6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
61191-92-2
1g
$1129.0 2023-05-23
Enamine
EN300-1456507-0.1g
6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
61191-92-2
0.1g
$993.0 2023-05-23
Enamine
EN300-1456507-2.5g
6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
61191-92-2
2.5g
$2211.0 2023-05-23
Enamine
EN300-1456507-250mg
6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
61191-92-2
250mg
$1038.0 2023-09-29
Enamine
EN300-1456507-500mg
6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
61191-92-2
500mg
$1084.0 2023-09-29
Enamine
EN300-1456507-0.5g
6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
61191-92-2
0.5g
$1084.0 2023-05-23
Enamine
EN300-1456507-1000mg
6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
61191-92-2
1000mg
$1129.0 2023-09-29
Enamine
EN300-1456507-0.25g
6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
61191-92-2
0.25g
$1038.0 2023-05-23
Enamine
EN300-1456507-10.0g
6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
61191-92-2
10g
$4852.0 2023-05-23
Enamine
EN300-1456507-5.0g
6-fluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
61191-92-2
5g
$3273.0 2023-05-23

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